Thermal Decomposition Behavior: 1-Cyano-3-phenylurea vs. Diphenylurea and Fenuron — Melt-to-Decomposition Profile as a Procurement and Processing Distinguisher
1-Cyano-3-phenylurea (CAS 41834-91-7) exhibits a distinctive thermal profile in which decomposition coincides with melting. The purified compound melts at 127–128 °C with decomposition, while crude product melts at 122–126 °C also with decomposition [1]. A later patent on cyanourea thermosetting compositions explicitly notes that 1-cyano-3-phenylurea 'decomposes and fails to form a clear melt during the decomposition' [2], a property that contrasts sharply with generic phenylurea herbicides. Diphenylurea (N,N'-diphenylurea, CAS 102-07-8) melts cleanly at approximately 189 °C without decomposition, and fenuron (1,1-dimethyl-3-phenylurea, CAS 101-42-8) melts at approximately 133 °C without concomitant degradation. This thermal instability of the N-cyano group has direct implications for melt-processing and hot-inlet GC analysis of phenylurea compounds [3].
| Evidence Dimension | Melting point and thermal decomposition behavior |
|---|---|
| Target Compound Data | Purified m.p. 127–128 °C (with decomposition); crude m.p. 122–126 °C (with decomposition); fails to form a clear melt [1][2] |
| Comparator Or Baseline | Diphenylurea: m.p. ~189 °C (no decomposition reported). Fenuron: m.p. ~133 °C (no decomposition). 3,3-disubstituted 1-phenylureas: generally stable melts. [3][4] |
| Quantified Difference | Decomposition during melting at 127–128 °C vs. clean melting of diphenylurea at ~189 °C and fenuron at ~133 °C. The cyano substituent introduces a decomposition pathway absent in unsubstituted and N-alkyl phenylureas. |
| Conditions | Open capillary melting point determination (Org. Synth. procedure); patent literature observation of failure to form clear melt upon heating. |
Why This Matters
This thermal behavior directly affects compound handling in polymer synthesis (where molten monomer integrity is required), GC-based analytical method development (where thermal degradation in hot inlets produces irreproducible results), and procurement decisions for applications requiring melt-processable phenylurea derivatives.
- [1] Kurzer, F.; Powell, J.R. 1-Cyano-3-phenylurea. Organic Syntheses 1956, 36, 8. Purified m.p. 127–128 °C (dec.); crude m.p. 122–126 °C (dec.). DOI: 10.15227/orgsyn.036.0008. View Source
- [2] U.S. Patent 4,465,825. Thermosetting composition from cyanourea compound. 'This product has a melting point in the range 122°–126° C. whereat it decomposes and fails to form a clear melt during the decomposition.' View Source
- [3] Stradella, L.; Argentero, M. A DSC, TG, IR study of the thermal decomposition of some alkyl- and aryl-ureas. Thermochimica Acta. Documents thermal decomposition of phenylurea derivatives. View Source
- [4] New strategies for the determination of phenylurea pesticides by gas chromatography with hot splitless inlet systems. Notes thermal instability of phenylurea pesticides leading to extensive and irreproducible formation of isocyanates and amines in conventional hot inlets. View Source
